![molecular formula C34H38Si2 B14315452 (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] CAS No. 113374-39-3](/img/structure/B14315452.png)
(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is a complex organosilicon compound characterized by its unique structure, which includes both phenyl and silane groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] typically involves the reaction of tetraphenylethane derivatives with ethenyl(dimethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] can undergo oxidation reactions, often resulting in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of simpler silane compounds.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silane compounds.
科学研究应用
Chemistry: In chemistry, (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology and Medicine: While specific biological and medical applications are less common, the compound’s unique structure makes it a subject of interest for research into new materials and potential biomedical applications.
Industry: In industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] involves its interaction with various molecular targets, depending on the specific reaction or application. In catalytic processes, the compound may act as a ligand, facilitating the formation of reactive intermediates. The pathways involved can include coordination with metal centers and subsequent activation of substrates.
相似化合物的比较
Tetraphenylethylene: Similar in structure but lacks the silane groups.
Dimethylsilane derivatives: Share the silane component but differ in the organic substituents.
This detailed article provides a comprehensive overview of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane], covering its synthesis, reactions, applications, and comparison with similar compounds
属性
CAS 编号 |
113374-39-3 |
|---|---|
分子式 |
C34H38Si2 |
分子量 |
502.8 g/mol |
IUPAC 名称 |
ethenyl-[2-[ethenyl(dimethyl)silyl]-1,1,2,2-tetraphenylethyl]-dimethylsilane |
InChI |
InChI=1S/C34H38Si2/c1-7-35(3,4)33(29-21-13-9-14-22-29,30-23-15-10-16-24-30)34(36(5,6)8-2,31-25-17-11-18-26-31)32-27-19-12-20-28-32/h7-28H,1-2H2,3-6H3 |
InChI 键 |
ZGRRDVFMIZMYQP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
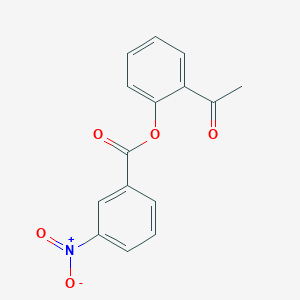
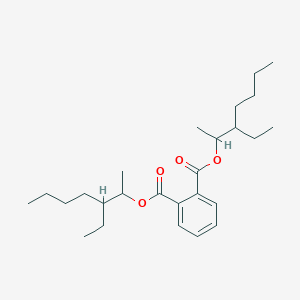
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
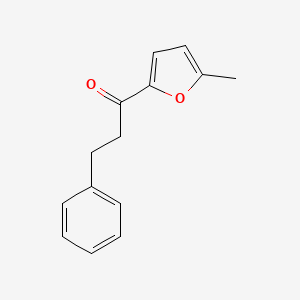
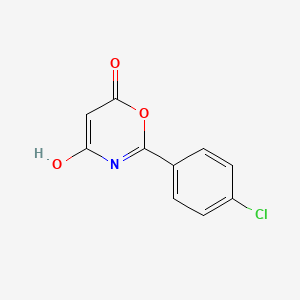
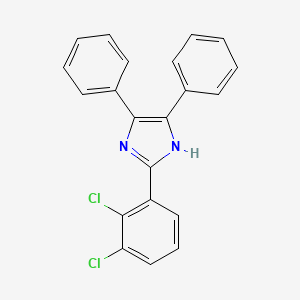
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
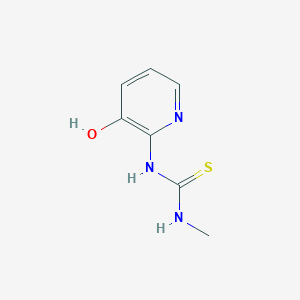
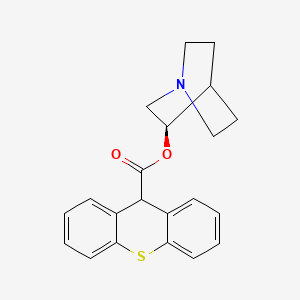
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
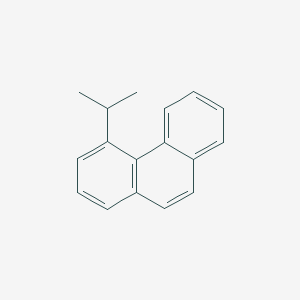
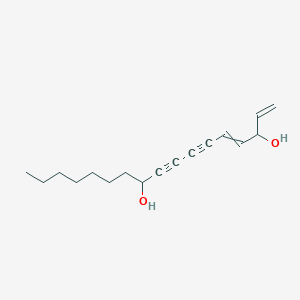
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
